molecular formula C15H17N3O4S B5660064 3-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-butenamide

3-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-butenamide

Cat. No. B5660064
M. Wt: 335.4 g/mol
InChI Key: QRAKNJNCKFFKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to a class of chemicals that exhibit significant biological and chemical activity due to their structural features, including the isoxazole ring and the sulfonyl functional groups. Research on similar compounds demonstrates their importance in various chemical reactions, molecular structure analysis, and their potential applications in medicinal chemistry due to unique physical and chemical properties.

Synthesis Analysis

The synthesis of related sulfonyl-containing compounds often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a similar compound, showcases a cycloaddition reaction followed by hydrolysis (Patterson, Cheung, & Ernest, 1992). Such methodologies could be adapted for the synthesis of our target compound, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds with isoxazole rings and sulfonyl groups has been extensively studied using various analytical techniques, including X-ray crystallography and NMR. These studies reveal detailed insights into the conformation, stereochemistry, and electronic distribution within the molecule. For instance, a study on the crystal structure of related compounds provided insights into the arrangement of sulfonyl and isoxazole groups in the molecular framework (Subashini, Hemamalini, Muthiah, Bocelli, & Cantoni, 2009).

Chemical Reactions and Properties

Chemical reactions involving the sulfonyl and isoxazole groups are pivotal in synthesizing a wide range of biologically active molecules. These groups participate in nucleophilic substitution reactions, cycloadditions, and electrophile-induced cyclizations, leading to diverse chemical scaffolds with potential pharmaceutical applications. For example, rhodium(II)-catalyzed cycloadditions of N-sulfonyl-1,2,3-triazoles with isoxazoles yield polysubstituted 3-aminopyrrole derivatives (Lei, Li, He, & Tang, 2015).

properties

IUPAC Name

3-methyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-10(2)8-15(19)16-12-4-6-13(7-5-12)23(20,21)18-14-9-11(3)22-17-14/h4-9H,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAKNJNCKFFKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.